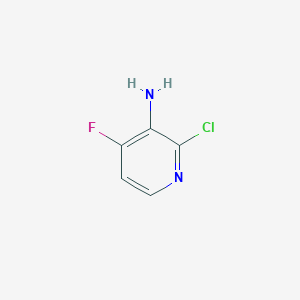

2-Chloro-4-fluoropyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-fluoropyridin-3-amine is a useful research compound. Its molecular formula is C5H4ClFN2 and its molecular weight is 146.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines, including compounds similar to 2-Chloro-4-fluoropyridin-3-amine, is a significant area of study. For instance, Stroup et al. (2007) demonstrated the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, revealing insights into bromide substitution, chemoselectivity reversal, and SNAr conditions for dihalo adduct formation (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis and Reaction Mechanisms

The synthesis of various pyridine derivatives, including those structurally related to this compound, has been extensively studied. Hand and Baker (1989) explored the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, providing insights into the reaction mechanisms and yields of these compounds (Hand & Baker, 1989). Similarly, Marsais et al. (1988) investigated the directed lithiation of 4-halopyridines, revealing regioselectivity and applications in synthesis (Marsais, Trécourt, Breant, & Quéguiner, 1988).

Amidomethylation and Aminations

Research on the amidomethylation of chloro-fluoropyridines, such as 4-chloro-3-fluoropyridine, provides insights into regioselective synthesis processes. Papaioannou et al. (2020) described methods yielding 2-amidomethylated pyridines starting from 4-chloro-3-fluoropyridine (Papaioannou, Fray, Rennhack, Sanderson, & Stokes, 2020). Furthermore, Li et al. (2018) developed an efficient catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine, highlighting high yields and chemoselectivity (Li, Huang, Liao, Shao, & Chen, 2018).

Kinetics and Catalysis

Studies on the kinetics of reactions involving halogenopyridines, like those similar to this compound, contribute to understanding reaction dynamics and catalysis. Brewis et al. (1974) explored the kinetics of reactions of substituted α-halogenopyridines with aniline, offering insights into the influence of basic catalysts and solvent effects (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Safety and Hazards

Future Directions

Potential future directions for research on 2-Chloro-4-fluoropyridin-3-amine include the development of new synthetic methods, the investigation of its biological properties, and the study of its potential as a therapeutic agent.

Relevant Papers Several papers have been published on the synthesis and application of pyridine derivatives, including this compound . These papers provide valuable insights into the properties and potential applications of this compound .

Mechanism of Action

Target of Action

It is known that the compound can act as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .

Mode of Action

2-Chloro-4-fluoropyridin-3-amine interacts with its targets through its amine group and halogen atoms. The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds . The halogen atoms, on the other hand, can act as electrophiles, participating in various chemical reactions .

Biochemical Pathways

The compound’s ability to participate in nucleophilic substitution reactions suggests that it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability.

Result of Action

Given its chemical properties, it is likely that the compound plays a role in the formation of carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds .

Properties

IUPAC Name |

2-chloro-4-fluoropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTHNNGQWKYLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)